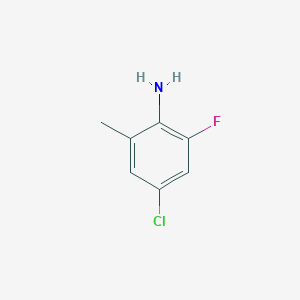

4-Chloro-2-fluoro-6-methylaniline

Beschreibung

BenchChem offers high-quality 4-Chloro-2-fluoro-6-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-fluoro-6-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-fluoro-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVNAPZGYWRKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-fluoro-6-methylaniline: Synthesis, Properties, and Applications in Modern Chemistry

This guide provides a comprehensive technical overview of 4-Chloro-2-fluoro-6-methylaniline, a halogenated aniline derivative of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. While specific data for this exact isomer is limited, this document synthesizes information from closely related analogues to offer expert insights into its chemical properties, logical synthesis strategies, and potential applications.

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines are foundational building blocks in modern organic chemistry, serving as crucial intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The precise arrangement of functional groups on the aniline ring dictates the molecule's steric and electronic properties, which in turn influences its reactivity and suitability for specific applications. The subject of this guide, 4-Chloro-2-fluoro-6-methylaniline, possesses a unique substitution pattern that makes it a valuable precursor for complex molecular architectures. The presence of chloro, fluoro, and methyl groups offers multiple points for chemical modification and fine-tuning of a target molecule's biological activity.

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties of Structurally Related Anilines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 4-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | 24-27 | 244 | 1.19 (at 25°C)[3] |

| 2-Chloro-6-methylaniline | C₇H₈ClN | 141.60 | - | - | - |

| 4-Chloro-2-fluoroaniline | C₆H₅ClFN | 145.56 | - | 92 / 2.3 mmHg | 1.33[1] |

| 4-Bromo-2-fluoro-6-methylaniline | C₇H₇BrFN | 204.04 | - | - | - |

| 4-Fluoro-N-methylaniline | C₇H₈FN | 125.14 | - | 79 / 11 mmHg | 1.040 (at 25°C)[4] |

Data compiled from various sources.[1][3][4]

Spectroscopic Characterization

The structural features of 4-Chloro-2-fluoro-6-methylaniline would give rise to a distinct spectroscopic fingerprint.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, and the amine protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the chloro, fluoro, and methyl groups.

-

¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the carbons in the molecule. The chemical shifts of the aromatic carbons would provide valuable information about the electronic effects of the substituents.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic ring and methyl group, and C-Cl and C-F stretching vibrations.[5]

Synthesis Strategies: A Rational Approach

A logical and efficient synthesis of 4-Chloro-2-fluoro-6-methylaniline can be designed based on established methodologies for the preparation of substituted anilines. A plausible retro-synthetic analysis suggests that the target molecule could be prepared from a suitably substituted nitrobenzene precursor.

Proposed Synthetic Pathway

Caption: A proposed synthetic route to 4-Chloro-2-fluoro-6-methylaniline.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds. Optimization of reaction conditions and purification methods would be necessary.

Step 1: Chlorination of 3-Fluoro-5-methylaniline

-

Dissolve 3-Fluoro-5-methylaniline in a suitable solvent such as dichloromethane or acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Add N-chlorosuccinimide (NCS) portion-wise while monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-Chloro-3-fluoro-5-methylaniline.

Step 2: Nitration of 4-Chloro-3-fluoro-5-methylaniline

-

Carefully add 4-Chloro-3-fluoro-5-methylaniline to a mixture of concentrated nitric acid and sulfuric acid at 0°C.

-

Stir the reaction mixture at low temperature until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting 4-Chloro-2-fluoro-6-methyl-nitrobenzene by recrystallization or column chromatography.

Step 3: Reduction of the Nitro Group

-

Dissolve the 4-Chloro-2-fluoro-6-methyl-nitrobenzene in ethanol or acetic acid.

-

Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture if necessary and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture to remove the catalyst or iron salts.

-

Neutralize the filtrate and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-Chloro-2-fluoro-6-methylaniline.

-

Further purification can be achieved by distillation under reduced pressure or column chromatography.

Chemical Reactivity and Key Transformations

The reactivity of 4-Chloro-2-fluoro-6-methylaniline is governed by the interplay of its functional groups. The amino group is a nucleophilic center and can undergo a variety of reactions. The aromatic ring is activated by the amino and methyl groups and deactivated by the halogen atoms, leading to specific regioselectivity in electrophilic aromatic substitution reactions.

Diagram of Key Reactions

Caption: Key chemical transformations of 4-Chloro-2-fluoro-6-methylaniline.

-

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to protect the amino group or to introduce new functionalities.

-

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) converts the primary amino group into a diazonium salt. This versatile intermediate can then be subjected to a wide range of Sandmeyer-type reactions to introduce various substituents such as -OH, -CN, -X (halogens), and others.

-

Electrophilic Aromatic Substitution: The positions for electrophilic attack on the aromatic ring are directed by the existing substituents. The strong ortho, para-directing effect of the amino group, combined with the steric hindrance from the adjacent methyl and fluoro groups, will influence the regiochemical outcome of reactions like halogenation, nitration, and sulfonation.

Applications in Drug Discovery and Development

Halogenated anilines are of paramount importance in the pharmaceutical industry. The incorporation of halogen atoms, particularly fluorine and chlorine, can significantly modulate a drug molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[6]

While specific drugs derived from 4-Chloro-2-fluoro-6-methylaniline are not prominently documented, its structural motifs are present in numerous bioactive molecules. For instance, related chloro-methylanilines are key intermediates in the synthesis of tyrosine kinase inhibitors like Dasatinib, which is used in cancer therapy.[6] The unique substitution pattern of 4-Chloro-2-fluoro-6-methylaniline makes it an attractive building block for the synthesis of novel kinase inhibitors and other targeted therapies.

Logical Workflow for Utilizing 4-Chloro-2-fluoro-6-methylaniline in Drug Discovery

Caption: A workflow illustrating the use of 4-Chloro-2-fluoro-6-methylaniline in a drug discovery program.

Safety and Handling

As with all halogenated anilines, 4-Chloro-2-fluoro-6-methylaniline should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on the safety data for related compounds, it is likely to be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[7][8]

Table 2: GHS Hazard Statements for Related Anilines

| Compound | GHS Hazard Statements |

| 4-Chloro-2-methylaniline | May cause genetic defects. May cause cancer. Toxic if swallowed or in contact with skin.[2] |

| 4-Bromo-2-fluoro-6-methylaniline | Harmful if swallowed. Harmful in contact with skin. Causes skin irritation. Causes serious eye irritation. Harmful if inhaled. May cause respiratory irritation.[8] |

| 4-Fluoro-2-methylaniline | Harmful if swallowed. Toxic in contact with skin. Causes skin irritation. Causes serious eye irritation. Harmful if inhaled. May cause respiratory irritation.[7] |

| 2-Chloro-6-methylaniline | Toxic if swallowed. Toxic in contact with skin. Causes skin irritation. Causes serious eye irritation. Toxic if inhaled. May cause respiratory irritation. Suspected of causing genetic defects. May cause damage to organs through prolonged or repeated exposure.[9] |

It is imperative to consult the specific Safety Data Sheet (SDS) for 4-Chloro-2-fluoro-6-methylaniline from the supplier before handling. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

4-Chloro-2-fluoro-6-methylaniline is a strategically important, albeit not widely documented, chemical intermediate. Its unique combination of substituents provides a versatile platform for the synthesis of complex organic molecules with potential applications in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its inferred chemical properties, logical synthetic approaches, and potential applications, drawing upon the extensive knowledge base of structurally related compounds. As research in medicinal and materials chemistry continues to advance, the utility of such precisely functionalized building blocks is expected to grow, making a thorough understanding of their chemistry essential for innovation.

References

-

PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. 4-Chloro-ortho-Toluidine - Some Industrial Chemicals. [Link]

-

PubChem. 4-Bromo-2-chloro-6-methylaniline. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Fluoro-2-methylaniline. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-6-methylaniline. National Center for Biotechnology Information. [Link]

-

PubChem. 4-chloro-2-methylaniline. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-2-fluoro-6-methylaniline. National Center for Biotechnology Information. [Link]

-

NIST. 4-Chloro-2-methylaniline hydrochloride. National Institute of Standards and Technology. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Chloro-ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-methylaniline 98 95-69-2 [sigmaaldrich.com]

- 4. 4-フルオロ-N-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Bromo-2-chloro-6-methylaniline | C7H7BrClN | CID 2769626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Fluoro-2-methylaniline | C7H8FN | CID 67982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromo-2-fluoro-6-methylaniline | C7H7BrFN | CID 17972671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1H NMR Spectrum Analysis of 4-Chloro-2-fluoro-6-methylaniline

Introduction

This technical guide offers a detailed examination of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-2-fluoro-6-methylaniline. Tailored for researchers, scientists, and professionals in drug development, this document provides a thorough analysis of the spectral features of this complex substituted aniline, a compound of interest in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of chloro, fluoro, and methyl groups on the aniline ring creates a unique electronic environment, making ¹H NMR an essential tool for its structural elucidation.

Predicted ¹H NMR Spectrum Analysis

A comprehensive understanding of the ¹H NMR spectrum of 4-Chloro-2-fluoro-6-methylaniline requires an appreciation of the influence of its various substituents on the chemical shifts and coupling patterns of the aromatic protons.

Molecular Structure and Proton Numbering

The structure of 4-Chloro-2-fluoro-6-methylaniline with the standard numbering of the protons on the aromatic ring is presented below.

Caption: Structure of 4-Chloro-2-fluoro-6-methylaniline with proton designations.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The electronic effects of the substituents—fluoro, chloro, methyl, and amino groups—dictate the positions and splitting patterns of the proton signals.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| Aromatic H-3 | ~6.9 ppm | Doublet of doublets (dd) | ³J(H-H) = ~8-9 Hz, ⁴J(H-F) = ~6-10 Hz | 1H | Deshielded by the adjacent electronegative fluorine and chlorine atoms. The primary splitting is from the vicinal H-5, and a smaller coupling is expected from the fluorine four bonds away. |

| Aromatic H-5 | ~6.7 ppm | Doublet of doublets (dd) | ³J(H-H) = ~8-9 Hz, ⁴J(H-F) = ~1-3 Hz | 1H | Influenced by the ortho methyl group and meta chloro and fluoro groups. It will be split by the vicinal H-3 and show a smaller long-range coupling to the fluorine. |

| -NH₂ | ~3.8 ppm | Broad singlet (br s) | N/A | 2H | The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupolar relaxation and exchange. |

| -CH₃ | ~2.2 ppm | Singlet (s) | N/A | 3H | The methyl protons are not coupled to any other protons and will therefore appear as a singlet. |

Justification for Spectral Predictions

-

Chemical Shifts : The chemical shifts of aromatic protons are influenced by the electron-donating or electron-withdrawing nature of the substituents.[2][3] The electronegative chlorine and fluorine atoms are expected to deshield the aromatic protons, shifting them downfield. Conversely, the electron-donating amino and methyl groups will cause an upfield shift. The interplay of these effects determines the final chemical shifts.

-

Coupling Constants : The magnitude of the coupling constant (J) provides valuable information about the connectivity of the protons.

-

Vicinal Coupling (³J) : The coupling between protons on adjacent carbons (H-3 and H-5) is typically in the range of 6-8 Hz for protons on sp² hybridized carbons.[4]

-

¹H-¹⁹F Coupling : The coupling between protons and fluorine can occur over multiple bonds. The magnitude of this coupling is dependent on the number of bonds separating the nuclei. Long-range ¹H-¹⁹F coupling constants can be challenging to measure but provide crucial structural information.[5]

-

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standardized protocol is essential for obtaining a high-quality ¹H NMR spectrum.

Experimental Workflow

Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.

Detailed Methodology

-

Sample Preparation :

-

Weigh 5-10 mg of 4-Chloro-2-fluoro-6-methylaniline into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[6][7]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard.[8]

-

Transfer the solution to a clean 5 mm NMR tube.[9][10] Ensure the NMR tube is free of scratches and contaminants.[11]

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing :

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum to ensure accurate integration and peak identification.

-

Integrate the area under each peak to determine the relative number of protons.

-

Reference the chemical shift scale to the TMS signal at 0.00 ppm.

-

Scientific Integrity and Self-Validation

The interpretation of the ¹H NMR spectrum of 4-Chloro-2-fluoro-6-methylaniline is a self-validating process. The number of signals, their chemical shifts, integration, and splitting patterns must all be consistent with the proposed structure. For example, the presence of two distinct aromatic signals, each integrating to one proton and exhibiting the predicted doublet of doublets splitting pattern, provides strong evidence for the 1,2,4,6-substitution pattern. The singlet for the methyl group and the broad singlet for the amine group further corroborate the assignment. Any deviation from this expected pattern would necessitate a re-evaluation of the sample's purity or structure.

References

-

PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. [Link]

-

PubChem. CID 158195936. National Center for Biotechnology Information. [Link]

-

ResearchGate. Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes. [Link]

-

Royal Society of Chemistry. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of Ottawa. PSYCHE to Evaluate 1H-19F Coupling Constants. NMR Facility Blog. [Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

-

Unknown Source. Coupling constants for 1H and 13C NMR. [Link]

-

ResearchGate. Shifts in the position of benzene protons (δ 7.27) caused by substituents. [Link]

-

Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]

-

Unknown Source. Short Summary of 1H-NMR Interpretation. [Link]

-

Western University. NMR SAMPLE PREPARATION. JB Stothers NMR Facility. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

National Institutes of Health. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

-

Unknown Source. Chemical shifts. [Link]

-

ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

ACS Publications. Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

YouTube. How to calculate coupling constant - 1H-NMR spectroscopy. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

University of Calgary. Ch 13 - Coupling. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. organomation.com [organomation.com]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Chloro-2-fluoro-6-methylaniline

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-chloro-2-fluoro-6-methylaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its ¹³C NMR chemical shifts, offers a reasoned prediction of the spectrum, and provides a field-proven protocol for experimental verification.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the rigorous landscape of chemical synthesis and drug development, unambiguous structural confirmation is paramount. Among the suite of analytical techniques available, ¹³C NMR spectroscopy offers direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment produces a discrete signal, making it a powerful tool for verifying molecular structure, assessing purity, and understanding electronic effects within a molecule.[1]

4-Chloro-2-fluoro-6-methylaniline presents a compelling case for ¹³C NMR analysis. The benzene ring is substituted with four different groups: an activating amino group, a deactivating chloro group, a strongly deactivating fluoro group, and a weakly activating methyl group. The interplay of their electronic effects—induction, resonance, and steric hindrance—creates a unique and predictable pattern of chemical shifts that confirms the specific substitution pattern on the aniline ring.

Theoretical Framework: Understanding Substituent Effects

The chemical shift (δ) of a given carbon nucleus is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups decrease the electron density around a carbon nucleus, deshielding it from the applied magnetic field and shifting its signal downfield (to a higher ppm value).[2] Conversely, electron-donating groups increase electron density, shielding the nucleus and shifting its signal upfield (to a lower ppm value).[3]

In substituted benzenes, these influences are transmitted via two primary mechanisms:

-

Inductive Effects (σ-effects): Transmitted through the sigma (σ) bond framework, this effect is related to the electronegativity of the substituent and weakens with distance.

-

Resonance Effects (π-effects or Mesomeric Effects): Involving the delocalization of π-electrons, this effect is transmitted through the pi (π) system and primarily influences the ortho and para positions.

The substituents on 4-chloro-2-fluoro-6-methylaniline exert the following influences:

-

Amino Group (-NH₂): A strong resonance donor (+R) and a moderate inductive withdrawer (-I). The resonance effect dominates, leading to significant shielding (upfield shift) at the ortho and para carbons.[3]

-

Fluoro Group (-F): The most electronegative element, it exerts a powerful inductive withdrawing effect (-I). It also has a weak resonance donating effect (+R) due to its lone pairs. The inductive effect is paramount, causing strong deshielding of the directly attached (ipso) carbon.[4]

-

Chloro Group (-Cl): Exhibits a strong inductive withdrawing effect (-I) and a weak resonance donating effect (+R). Its influence is similar to fluorine but less pronounced.[5]

-

Methyl Group (-CH₃): A weak electron-donating group through induction (+I) and hyperconjugation. It causes minor shielding at the ortho and para positions.[6]

Predicted ¹³C NMR Chemical Shifts and Assignments

While an experimental spectrum for this specific molecule is not publicly available, we can predict the chemical shifts with a high degree of confidence by applying the principles of substituent additivity.[4][7] Starting with the base value for benzene (128.5 ppm), we can add established Substituent Chemical Shift (SCS) increments for each group.

The structure and numbering for assignment are as follows:

Caption: Structure of 4-chloro-2-fluoro-6-methylaniline with IUPAC numbering.

Based on an analysis of substituent effects and cross-referencing with online prediction databases, the following chemical shifts are predicted.[8]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for the Chemical Shift |

| C1 | ~138-142 | Attached to the electron-donating -NH₂ group, which typically shifts the ipso-carbon downfield. Steric hindrance from ortho F and CH₃ groups may slightly alter the expected shift. |

| C2 | ~148-152 (doublet) | The ipso-carbon to the highly electronegative fluorine atom. This carbon will be significantly deshielded and shifted the furthest downfield. It will also appear as a doublet due to strong one-bond ¹³C-¹⁹F coupling (¹JCF).[4] |

| C3 | ~118-122 (doublet) | Ortho to the -Cl group and meta to the -NH₂, -F, and -CH₃ groups. The primary influence is the shielding from the para -NH₂ group, but this is counteracted by deshielding from the fluorine. Expect a minor C-F coupling (³JCF). |

| C4 | ~124-128 | The ipso-carbon to the chlorine atom. Deshielded relative to a standard benzene carbon, but shielded by the para -NH₂ group. |

| C5 | ~126-130 | This carbon is meta to the -NH₂, -F, and -Cl groups, and ortho to the -CH₃ group. The combined effects result in a chemical shift close to that of unsubstituted benzene. |

| C6 | ~122-126 | Ipso to the methyl group and ortho to the strongly donating -NH₂ group. This carbon will be significantly shielded (shifted upfield). |

| -CH₃ | ~14-18 | A typical chemical shift for a methyl group attached to an aromatic ring. The presence of ortho -NH₂ and -F groups may cause a slight downfield shift compared to toluene due to steric and electronic effects. |

Experimental Protocol for Spectrum Acquisition

To validate the predicted chemical shifts, a robust and reproducible experimental protocol is essential. The following procedure is a self-validating system designed to yield a high-quality, high-resolution ¹³C NMR spectrum.

Caption: Standard workflow for ¹³C NMR analysis of a small organic molecule.

Step-by-Step Methodology:

-

Sample Preparation:

-

Analyte Mass: Accurately weigh between 50-100 mg of 4-chloro-2-fluoro-6-methylaniline. A higher concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[9][10]

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its well-defined solvent signal at 77.16 ppm, which can be used for referencing.

-

Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Instrumentation: Use a Fourier Transform NMR (FT-NMR) spectrometer with a field strength of at least 400 MHz for protons (¹³C frequency will be ~100 MHz).

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.[11]

-

Experiment Selection: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). Proton decoupling removes ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon appears as a singlet (unless coupled to other nuclei like ¹⁹F).[12]

-

Key Acquisition Parameters:

-

Number of Scans (NS): Set to a minimum of 1024 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): Set to at least 2 seconds. This delay allows for the carbon nuclei, especially quaternary carbons, to relax back to their equilibrium state between pulses, ensuring more accurate signal integration if needed.

-

Acquisition Time (AQ): A default value of 1-2 seconds is typically sufficient for good resolution in a ¹³C spectrum.[12]

-

-

-

Data Processing:

-

Fourier Transformation: Apply an exponential multiplying function (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorption mode. Apply a polynomial function to correct the baseline for a flat and accurate presentation.

-

Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm. If tetramethylsilane (TMS) was added as an internal standard, its signal should be set to 0 ppm.[5]

-

Conclusion

The ¹³C NMR spectrum of 4-chloro-2-fluoro-6-methylaniline is a direct reflection of its complex electronic structure. By understanding the fundamental principles of substituent effects, one can confidently predict and interpret the chemical shifts, providing definitive structural verification. The provided protocol offers a reliable method for obtaining high-quality experimental data, bridging the gap between theoretical prediction and practical application in the research and development pipeline.

References

-

Crumpler, R. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. University of Mississippi. Available at: [Link]

-

Li, S., et al. (2015). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(11), 914-921. Available at: [Link]

-

Viesser, R. V., et al. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Chemical Science, 8(9), 6570-6576. Available at: [Link]

-

Chem Help ASAP. (2022). Chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

-

Doc Brown's Chemistry. C6H5Cl C-13 nmr spectrum of chlorobenzene. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Abraham, R. J., et al. (1973). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2, (5), 627-632. Available at: [Link]

-

Gawinecki, R., et al. (2003). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 8(12), 886-897. Available at: [Link]

-

University of Missouri-St. Louis. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

-

Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 731-736. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

University of Cambridge. How to Prepare Samples for NMR. Department of Chemistry. Available at: [Link]

-

CASPRE. 13C NMR Predictor. Available at: [Link]

-

University of Wisconsin-Madison. (2023). Small molecule NMR sample preparation. Available at: [Link]

-

nmrshiftdb2. open nmr database on the web. Available at: [Link]

-

ResearchGate. (2003). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. Available at: [Link]

-

University of Calcutta. 13C NMR spectroscopy. Available at: [Link]

-

PubMed. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Available at: [Link]

-

Senthilkumar, P., & Radhakrishnan, K. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry, 35(12), 3241-3246. Available at: [Link]

-

University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

nmrdb.org. Simulate and predict NMR spectra. Available at: [Link]

-

University of California, Santa Cruz. Running 13C spectra. Available at: [Link]

-

University of Georgia. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. Available at: [Link]

-

Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link]

-

University of California, Irvine. Chemical shifts. Available at: [Link]

-

Kauppinen, M. K., & Peräkylä, M. (2007). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(4), 785-794. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Visualizer loader [nmrdb.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 12. chem.as.uky.edu [chem.as.uky.edu]

Decoding the Vibrational Fingerprint: An In-depth FT-IR Spectral Interpretation of 4-Chloro-2-fluoro-6-methylaniline

This technical guide provides a detailed Fourier-Transform Infrared (FT-IR) spectral interpretation for 4-Chloro-2-fluoro-6-methylaniline, a substituted aromatic amine of significant interest in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for structural elucidation and quality control. Our approach moves beyond a simple peak-listing to offer a mechanistic understanding of how the unique substitution pattern on the aniline ring influences its vibrational spectrum.

Introduction: The Molecule and the Method

4-Chloro-2-fluoro-6-methylaniline is a polysubstituted aniline featuring a primary amino group (-NH₂), a methyl group (-CH₃), and two halogen atoms (chlorine and fluorine) on the aromatic ring. This specific arrangement of electron-withdrawing (fluoro, chloro) and electron-donating (amino, methyl) groups creates a unique electronic environment that is directly reflected in the molecule's vibrational modes.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational transitions of a molecule. When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the energy required to excite the bonds between atoms to a higher vibrational state.[1] The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups and providing insights into its overall structure.

The interpretation of this spectrum is not merely an academic exercise. For professionals in drug development, confirming the identity and purity of such a molecule is a critical step. Any deviation in the FT-IR spectrum could indicate the presence of impurities, isomers, or degradation products, with significant implications for downstream applications.

Experimental Protocol: Acquiring a Validated Spectrum

To ensure the trustworthiness of the spectral data, a rigorous and self-validating experimental protocol is essential. The following describes a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like 4-Chloro-2-fluoro-6-methylaniline using the Attenuated Total Reflectance (ATR) technique.

Instrumentation:

-

A Fourier-Transform Infrared Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

A single-reflection diamond ATR accessory.

Methodology:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a solvent-grade isopropanol-soaked, lint-free tissue and allowing it to dry completely.

-

Collect a background spectrum with at least 32 scans at a resolution of 4 cm⁻¹. This spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid 4-Chloro-2-fluoro-6-methylaniline powder onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Collect the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

-

-

Data Processing and Validation:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Verify the quality of the spectrum. Key indicators include a stable baseline and the absence of strong atmospheric CO₂ (around 2360 cm⁻¹) and water vapor bands, which would suggest an imperfect background subtraction.

-

Perform an ATR correction if necessary, as this algorithm corrects for the wavelength-dependent depth of penetration of the IR beam into the sample.

-

This protocol ensures that the obtained spectrum is a true and reproducible representation of the sample's vibrational characteristics.

Structural and Vibrational Overview

The following diagram illustrates the structure of 4-Chloro-2-fluoro-6-methylaniline and highlights the key functional groups whose vibrational modes will be the focus of our interpretation.

Caption: Molecular structure of 4-Chloro-2-fluoro-6-methylaniline.

Detailed Spectral Interpretation

We will dissect the FT-IR spectrum into two primary regions: the Functional Group Region (4000-1500 cm⁻¹) and the Fingerprint Region (1500-400 cm⁻¹).

The Functional Group Region (4000-1500 cm⁻¹)

This region is characterized by stretching vibrations of key functional groups. The absorptions are typically well-defined and highly diagnostic.

-

N-H Stretching (ca. 3500-3300 cm⁻¹): As a primary aromatic amine, 4-Chloro-2-fluoro-6-methylaniline will exhibit two distinct N-H stretching bands.[2][3] These correspond to the asymmetric and symmetric stretching modes of the -NH₂ group.[4]

-

Asymmetric Stretch (νₐₛ N-H): Expected around 3450-3400 cm⁻¹ .

-

Symmetric Stretch (νₛ N-H): Expected around 3370-3320 cm⁻¹ . The presence of two bands in this region is a definitive indicator of a primary amine.[5] In aromatic amines, these absorptions are typically found at higher frequencies compared to their aliphatic counterparts.[4][6] The positions can be influenced by hydrogen bonding; in a solid-state (ATR) measurement, intermolecular hydrogen bonding may cause a slight broadening and shift to lower wavenumbers compared to a dilute solution in a non-polar solvent.[7]

-

-

C-H Stretching (ca. 3100-2850 cm⁻¹): This molecule has two types of C-H bonds: aromatic (Cₐᵣ-H) and aliphatic (Cₐₗᵢ-H) from the methyl group.

-

Aromatic C-H Stretch (ν Cₐᵣ-H): Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.[8] Expect one or more weak to medium intensity bands in the 3100-3000 cm⁻¹ range.[9]

-

Aliphatic C-H Stretch (ν Cₐₗᵢ-H): The methyl group will give rise to characteristic asymmetric and symmetric stretching bands just below 3000 cm⁻¹.[10]

-

Asymmetric Stretch: Expected around 2960 cm⁻¹ .

-

Symmetric Stretch: Expected around 2870 cm⁻¹ .

-

-

-

Aromatic C=C Stretching (ca. 1620-1450 cm⁻¹): The stretching of the carbon-carbon double bonds within the benzene ring results in several bands in this region.[1] For substituted benzenes, two or three bands are common.

-

Expect a strong band around 1620-1580 cm⁻¹ . This band is often intensified by conjugation with the amino group.

-

Another medium to strong band is typically observed around 1500-1450 cm⁻¹ .[8] The specific positions and intensities are sensitive to the nature and position of the substituents on the ring.

-

-

N-H Bending (Scissoring) (ca. 1650-1580 cm⁻¹): The in-plane bending or "scissoring" vibration of the primary amino group gives rise to a medium to strong absorption in this region.[2][4] This band can sometimes overlap with the aromatic C=C stretching bands.

The Fingerprint Region (1500-400 cm⁻¹)

This region contains a wealth of structural information from complex vibrations, including bending and stretching modes of single bonds. While more complex to interpret, the patterns here are unique to the molecule.

-

C-H Bending (ca. 1470-1350 cm⁻¹):

-

Methyl C-H Bending: The methyl group exhibits characteristic bending vibrations. The asymmetric bend is expected around 1470-1440 cm⁻¹ , while the symmetric ("umbrella") mode appears around 1380-1360 cm⁻¹ .[10]

-

-

C-N Stretching (ca. 1335-1250 cm⁻¹): The stretching vibration of the Cₐᵣ-N bond in aromatic amines is a strong and diagnostically useful band.[6] For this molecule, it is expected in the 1335-1250 cm⁻¹ range.[2] Its high intensity is due to the significant dipole moment of the C-N bond and its coupling with the aromatic ring vibrations.

-

C-F and C-Cl Stretching (ca. 1250-550 cm⁻¹): The vibrations of the carbon-halogen bonds are found in the lower frequency part of the fingerprint region.

-

C-F Stretch (ν C-F): The C-F stretching vibration is typically strong and appears in the 1250-1000 cm⁻¹ range. The exact position is sensitive to the electronic environment. It's worth noting that computational methods like DFT with certain functionals can sometimes struggle to accurately predict C-F stretching frequencies.[11]

-

C-Cl Stretch (ν C-Cl): The C-Cl stretch is found at lower wavenumbers due to the greater mass of chlorine compared to fluorine.[12] Expect a strong band in the 850-550 cm⁻¹ region.[8][9]

-

-

C-H Out-of-Plane Bending (ca. 900-675 cm⁻¹): The out-of-plane ("oop") bending vibrations of the remaining aromatic C-H bonds are very intense and their positions are highly indicative of the substitution pattern on the aromatic ring.[8] For a 1,2,3,5-tetrasubstituted ring (treating the substituents as occupying positions 1, 2, 4, and 6), the pattern can be complex. However, the presence of two adjacent C-H bonds (at positions 3 and 5) would typically lead to a strong absorption in the 860-800 cm⁻¹ range.

Summary of Expected Vibrational Bands

The following table consolidates the expected key FT-IR absorption bands for 4-Chloro-2-fluoro-6-methylaniline, providing a quick reference for spectral analysis.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3450 - 3400 | Medium | Asymmetric N-H Stretch (νₐₛ) | Primary Amine |

| 3370 - 3320 | Medium | Symmetric N-H Stretch (νₛ) | Primary Amine |

| 3100 - 3000 | Weak-Med | Aromatic C-H Stretch (ν) | Aromatic Ring |

| 2970 - 2950 | Weak-Med | Asymmetric CH₃ Stretch (νₐₛ) | Methyl Group |

| 2880 - 2860 | Weak-Med | Symmetric CH₃ Stretch (νₛ) | Methyl Group |

| 1650 - 1580 | Med-Strong | N-H Bending (Scissoring) (δ) | Primary Amine |

| 1620 - 1580 | Strong | Aromatic C=C Ring Stretch (ν) | Aromatic Ring |

| 1500 - 1450 | Med-Strong | Aromatic C=C Ring Stretch (ν) | Aromatic Ring |

| 1470 - 1440 | Medium | Asymmetric CH₃ Bending (δₐₛ) | Methyl Group |

| 1380 - 1360 | Medium | Symmetric CH₃ Bending (Umbrella) (δₛ) | Methyl Group |

| 1335 - 1250 | Strong | Aromatic C-N Stretch (ν) | Aromatic Amine |

| 1250 - 1000 | Strong | C-F Stretch (ν) | Aryl Fluoride |

| 850 - 550 | Strong | C-Cl Stretch (ν) | Aryl Chloride |

| 900 - 800 | Strong | Aromatic C-H Out-of-Plane Bending (γ) | Aromatic Ring |

Conclusion

The FT-IR spectrum of 4-Chloro-2-fluoro-6-methylaniline is rich with information, providing a definitive fingerprint for its unique structure. The key diagnostic features are the doublet in the 3500-3300 cm⁻¹ region confirming the primary amine, the characteristic aromatic C=C stretching bands, and the strong absorptions in the fingerprint region corresponding to the C-N, C-F, and C-Cl stretching vibrations. By understanding the causality behind these absorptions—the interplay of atomic mass, bond strength, and electronic effects from the various substituents—researchers can confidently use FT-IR spectroscopy for structural verification, purity assessment, and quality control in the development of novel chemical entities and pharmaceutical products.

References

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- MDPI. (2025, November 20).

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.

- Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- University of Colorado Boulder Department of Chemistry. (n.d.). Table of IR Absorptions.

- Wade, L.G. Jr. (2003). The features of IR spectrum. In Organic Chemistry, 5th ed.

- Arjunan, V., & Mohan, S. (2008). Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 71(3), 886-94.

- Hambly, A. N., & O'Grady, B. V. (1962). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 266(1326), 1-13.

- Behrends, J. M., et al. (2016). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Physical Chemistry Chemical Physics, 18(31), 21468-21477.

- Singh, S. K., et al. (2013). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. The Journal of Physical Chemistry A, 117(32), 7489-7497.

- Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.

- Elliott, J. J., & Mason, S. F. (1959). The frequencies and intensities of the N-H stretching vibrations in primary amines. Part II. Polycyclic aromatic amines. Journal of the Chemical Society, 1275-1284.

- Ramalingam, S., et al. (2012). FTIR and FTRaman vibrational assignments of 4-Chloro-2-Methylaniline by DFT and Ab-initio calculations.

- Yadav, R. A., & Singh, B. (2009). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study.

- Li, G., et al. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang pu xue yu guang pu fen xi = Guang pu, 20(4), 517-519.

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

A Comprehensive Guide to the Mass Spectrometry Fragmentation Pattern of 4-Chloro-2-fluoro-6-methylaniline

An In-depth Technical Guide

Introduction

4-Chloro-2-fluoro-6-methylaniline (C₇H₇ClFN) is a substituted aromatic amine, a class of compounds that serves as a crucial structural motif in the synthesis of pharmaceuticals and agrochemicals. The precise structural elucidation of such molecules is paramount in drug development and chemical research to ensure identity, purity, and metabolic fate. Mass spectrometry (MS), particularly with electron ionization (EI), stands as a cornerstone technique for this purpose, providing a molecular fingerprint through characteristic fragmentation patterns.[1]

This guide offers an in-depth analysis of the expected mass spectrometry fragmentation of 4-chloro-2-fluoro-6-methylaniline. We will dissect the fragmentation logic, from the initial molecular ion to the formation of key daughter ions, providing researchers with a predictive framework for identifying this compound and its analogues in complex matrices. The principles discussed herein are grounded in the established chemistry of ion fragmentation, reflecting a synthesis of theoretical knowledge and practical application.

Part 1: The Molecular Ion (M⁺•) — The Initial Fingerprint

The first and most critical signal in the mass spectrum is the molecular ion (M⁺•), which represents the intact molecule with one electron removed. Its mass-to-charge ratio (m/z) and isotopic pattern provide foundational information.

Molecular Formula and the Nitrogen Rule

The chemical formula for 4-chloro-2-fluoro-6-methylaniline is C₇H₇ClFN. The presence of a single nitrogen atom is a key diagnostic feature governed by the Nitrogen Rule . This rule states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass.[2]

-

Nominal Molecular Mass Calculation: (7 x 12) + (7 x 1) + 35 + 19 + 14 = 159 Da

-

Monoisotopic Mass Calculation: (7 x 12.000000) + (7 x 1.007825) + 35.968853 + 18.998403 + 14.003074 = 159.0250 Da

The odd nominal mass of 159 is a strong indicator of the presence of the nitrogen atom, a principle that is fundamental in the initial interpretation of an unknown spectrum.

The Chlorine Isotopic Signature: A Definitive Marker

A standout feature in the mass spectrum of any chlorine-containing compound is its distinct isotopic pattern. Chlorine naturally exists as two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in two molecular ion peaks separated by 2 m/z units.[3][4]

-

M⁺• Peak: Corresponds to molecules containing the ³⁵Cl isotope (m/z 159).

-

(M+2)⁺• Peak: Corresponds to molecules containing the ³⁷Cl isotope (m/z 161).

The relative intensity of these peaks will be approximately 3:1 , reflecting the natural abundance of the isotopes.[3][4] This M/(M+2) signature is a highly reliable indicator for the presence of a single chlorine atom and should be observed for the molecular ion and any fragment that retains the chlorine atom.

Part 2: Primary Fragmentation Pathways and Mechanistic Rationale

Upon ionization, the molecular ion contains excess energy, which it dissipates by breaking bonds, leading to the formation of stable fragment ions. For substituted anilines, fragmentation is influenced by the stable aromatic ring and the nature of its substituents.[1][5]

Loss of a Methyl Radical (•CH₃)

The bond between the aromatic ring and the ortho-methyl group is a likely site for initial cleavage. The expulsion of a methyl radical (•CH₃, 15 Da) is a common fragmentation pathway for methylated aromatic compounds.

-

Mechanism: Simple benzylic cleavage is driven by the formation of a stable radical and a substituted aromatic cation.

-

Resulting Ion: [M - 15]⁺ at m/z 144/146 . This fragment retains the chlorine atom, and therefore it should exhibit the characteristic 3:1 isotopic pattern.

Loss of a Chlorine Radical (•Cl)

The carbon-halogen bond is another common point of fragmentation. The C-Cl bond is significantly weaker than the C-F bond, making the loss of a chlorine radical (•Cl, 35 Da) a highly probable event.[6]

-

Mechanism: Homolytic cleavage of the C-Cl bond results in the formation of a halogen radical and a stable aromatic cation.

-

Resulting Ion: [M - 35]⁺ at m/z 124 . This fragment no longer contains chlorine, so it will appear as a single peak without an accompanying (M+2) peak.

Loss of Hydrogen Cyanide (HCN)

A characteristic fragmentation for aromatic amines is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da) following ring rearrangement.[1] This involves the nitrogen atom from the amine group and a carbon atom from the aromatic ring.

-

Mechanism: This is a complex rearrangement process that leads to the formation of a highly stable C₆H₅-type cyclopentadienyl cation structure.

-

Resulting Ion: [M - 27]⁺ at m/z 132/134 . The retention of the chlorine atom means this fragment pair should also display the 3:1 isotopic ratio.

Other Plausible, Lower-Intensity Fragmentations

While the pathways above are predicted to be dominant, other fragmentations can occur and provide complementary structural information:

-

Loss of H• (M-1): The loss of a hydrogen atom, typically from the amine group, is a common feature in the spectra of primary aromatic amines, leading to an [M-1]⁺ ion at m/z 158/160 .[1]

-

Loss of HF (M-20): While the C-F bond is strong, elimination of a neutral hydrogen fluoride molecule (HF, 20 Da) via rearrangement is possible, yielding a fragment at m/z 139/141 .

-

Loss of HCl (M-36): Similarly, the elimination of hydrogen chloride (HCl, 36 Da) can occur, producing a fragment at m/z 123 .

Part 3: Data Summary and Visualization

A systematic presentation of the predicted fragmentation data is essential for rapid identification.

Summary of Key Ions

| m/z (³⁵Cl / ³⁷Cl) | Proposed Ion Structure | Neutral Loss | Formula of Loss | Notes |

| 159 / 161 | [C₇H₇ClFN]⁺• | - | - | Molecular Ion (M⁺•). Exhibits a ~3:1 isotopic ratio. |

| 158 / 160 | [C₇H₆ClFN]⁺ | Hydrogen Radical | H• | Loss of H from the amine group. |

| 144 / 146 | [C₆H₄ClFN]⁺ | Methyl Radical | •CH₃ | Benzylic cleavage. Should exhibit a ~3:1 isotopic ratio. |

| 132 / 134 | [C₆H₄FCl]⁺• | Hydrogen Cyanide | HCN | Characteristic rearrangement of anilines. |

| 124 | [C₇H₇FN]⁺• | Chlorine Radical | •Cl | Loss of the chlorine atom. No (M+2) peak. |

| 123 | [C₇H₆FN]⁺ | Hydrogen Chloride | HCl | Elimination of neutral HCl. |

Fragmentation Pathway Diagram

The logical flow of fragmentation from the molecular ion can be visualized to clarify the relationships between the observed peaks.

Caption: Predicted EI Fragmentation Pathway

Part 4: Experimental Protocol Considerations

To ensure the generation of a high-quality, reproducible mass spectrum, a standardized experimental approach is necessary.

Ionization Method

Electron Ionization (EI) is the preferred method for generating the fragmentation patterns described. A standard electron energy of 70 eV is used because it provides sufficient energy to induce reproducible and extensive fragmentation, creating a rich spectrum that is highly characteristic of the molecule's structure.

Sample Introduction and Analysis Workflow

-

Sample Preparation: Dissolve a small quantity (~1 mg/mL) of 4-chloro-2-fluoro-6-methylaniline in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduction Method: For optimal results, couple the mass spectrometer to a Gas Chromatograph (GC-MS). This ensures the introduction of a pure sample into the ion source, preventing spectral overlap from impurities. A direct insertion probe (DIP) can also be used for rapid analysis of a pure solid sample.

-

MS Instrument Settings:

-

Ion Source: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 250 to ensure capture of the molecular ion and all significant fragments.

-

Source Temperature: Typically 200-250 °C.

-

-

Data Acquisition: Acquire the full scan spectrum.

-

Data Analysis & Validation:

-

Identify the molecular ion peak (m/z 159).

-

Crucial Validation Step: Confirm the presence of the M+2 peak at m/z 161 with an intensity of approximately one-third of the M peak.

-

Identify the major fragment ions and compare their m/z values to the predicted fragments in the table above.

-

Verify the isotopic patterns for all chlorine-containing fragments.

-

Conclusion

The mass spectrum of 4-chloro-2-fluoro-6-methylaniline is defined by a set of highly predictable fragmentation patterns. The definitive markers for its identification are:

-

An odd-numbered molecular ion at m/z 159 .

-

A characteristic 3:1 isotopic cluster at m/z 159/161 .

-

Prominent fragment ions resulting from the loss of a methyl radical (m/z 144/146) and a chlorine radical (m/z 124) .

By understanding these core fragmentation pathways, researchers and drug development professionals can confidently identify this molecule, differentiate it from its isomers, and gain crucial insights into its chemical structure using mass spectrometry. This guide provides a robust framework for both predictive analysis and empirical data interpretation.

References

- University of Calgary. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra.

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methylaniline. PubChem. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of Substituted Anilines for Drug Discovery: A Case Study on 4-Chloro-2-fluoro-6-methylaniline

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the physical characteristics of 4-Chloro-2-fluoro-6-methylaniline, a compound of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific isomer in public domains, this document provides a comprehensive framework for its characterization. It includes a comparative analysis of structurally related analogs, detailed experimental protocols for determining key physical properties, and an expert discussion on the anticipated effects of its unique substitution pattern. This guide serves as a foundational resource for researchers synthesizing or working with novel substituted anilines.

Introduction: The Significance of Substituted Anilines in Medicinal Chemistry

Substituted anilines are privileged scaffolds in drug discovery, forming the core of a wide array of therapeutic agents. The introduction of halogen atoms and alkyl groups onto the aniline ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, chlorine and fluorine atoms are known to modulate metabolic stability, membrane permeability, and binding affinity to biological targets. The methyl group can provide steric bulk and influence conformational preferences.

The compound of interest, 4-Chloro-2-fluoro-6-methylaniline, combines these features, making it a potentially valuable building block for novel pharmaceuticals. However, a thorough review of scientific literature and chemical databases reveals a notable absence of experimentally determined physical data for this specific isomer. This guide, therefore, aims to equip researchers with the necessary knowledge to characterize this and similar novel compounds.

Calculated and Comparative Physical Properties

Table 1: Calculated Properties of 4-Chloro-2-fluoro-6-methylaniline

| Property | Value |

| Molecular Formula | C₇H₇ClFN |

| Molecular Weight | 159.59 g/mol |

Table 2: Comparative Physical Data of Structurally Related Anilines

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 4-Chloro-2-fluoroaniline | 57946-56-2 | Liquid | 92 / 2.3 mmHg | 1.311 | 1.560 |

| 4-Chloro-2-methylaniline | 95-69-2 | 24-27 | 241 | 1.190 | 1.583 |

| 3-Chloro-2-methylaniline | 87-60-5 | 2 | 115-117 / 10 mmHg | 1.185 | 1.588 |

| 3-Fluoro-2-methylaniline | 443-86-7 | 7 | 89-91 / 15 mmHg | 1.099 | 1.542-1.544 |

Data sourced from various chemical suppliers and databases.[1][2][3]

Expert Analysis of Substitution Effects:

The physical properties of 4-Chloro-2-fluoro-6-methylaniline can be predicted to some extent by analyzing the contributions of its substituents. The presence of a chlorine atom and a fluorine atom will likely increase its boiling point and density compared to a non-halogenated analog due to increased molecular weight and dipole-dipole interactions. The methyl group at the ortho position to the amine may introduce some steric hindrance, potentially affecting intermolecular hydrogen bonding and, consequently, its melting and boiling points. The solubility in water is expected to be low, a common characteristic of halogenated anilines.

Experimental Protocols for Physical Characterization

For any novel compound like 4-Chloro-2-fluoro-6-methylaniline, experimental determination of its physical properties is crucial for identity confirmation, purity assessment, and predicting its behavior in subsequent reactions and formulations. The following are standard, validated protocols for these measurements.

Melting Point Determination (for solid compounds)

The melting point is a critical indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to depress and broaden the melting range.

Methodology: Capillary Method using a Mel-Temp Apparatus or Thiele Tube

-

Sample Preparation: A small amount of the dry, crystalline sample is finely crushed and packed into a capillary tube to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp) or attached to a thermometer and inserted into a Thiele tube filled with mineral oil.[4][5]

-

Heating: The apparatus is heated rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[4][5]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[4]

Causality Behind Experimental Choices:

-

Slow Heating Rate: A slow heating rate near the melting point is essential to allow for thermal equilibrium between the sample, the heating medium, and the thermometer, ensuring an accurate reading.

-

Dry Sample: Any residual solvent can act as an impurity, leading to an inaccurate (depressed and broadened) melting point.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (for liquid compounds)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key physical constant for liquid compounds.

Methodology: Reflux Method

-

Apparatus Setup: A small round-bottom flask (5-10 mL) containing the liquid sample (approx. 5 mL) and a boiling chip is fitted with a condenser in the reflux position (vertically).[6]

-

Thermometer Placement: A thermometer is positioned in the neck of the flask so that the bulb is just below the side arm of the condenser, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.[6]

-

Heating: The liquid is heated to a gentle boil.

-

Equilibration and Reading: As the liquid boils, a ring of condensing vapor will rise into the condenser. The temperature will stabilize at the boiling point of the liquid. This stable temperature is recorded.[6] The atmospheric pressure should also be recorded as boiling point is pressure-dependent.

Causality Behind Experimental Choices:

-

Boiling Chips: These are added to ensure smooth boiling and prevent bumping (sudden, violent boiling).

-

Thermometer Placement: Placing the thermometer in the vapor phase, not submerged in the liquid, prevents recording erroneously high temperatures due to potential superheating of the liquid.[6]

Caption: Workflow for Boiling Point Determination.

Density Measurement

Density is a fundamental physical property that relates the mass of a substance to its volume.

Methodology: Pycnometer Method

-

Weighing the Pycnometer: A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately.

-

Filling with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

Weighing the Filled Pycnometer: The filled pycnometer is weighed.

-

Calculation: The mass of the liquid is determined by subtraction. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature at which the measurement is made should be recorded.

Solubility Assessment

Solubility provides insight into a compound's polarity and is critical for designing purification methods and for understanding its behavior in biological systems.

Methodology: Qualitative Solubility Test

-

Solvent Selection: A range of solvents of varying polarities is chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound does not dissolve, the mixture can be gently heated.

-

Classification: The compound's solubility is classified as soluble, partially soluble, or insoluble in each solvent.

Safety and Handling

Substituted anilines as a class of compounds should be handled with care. Many are toxic and can be absorbed through the skin.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. All manipulations should be performed in a well-ventilated fume hood. A comprehensive Safety Data Sheet (SDS) should be consulted for any known analogs, and a risk assessment should be performed before handling any new compound.

Conclusion

While the physical characteristics of 4-Chloro-2-fluoro-6-methylaniline are not yet documented in the public domain, this guide provides a robust framework for their determination. By understanding the properties of structurally similar compounds and by applying the standardized experimental protocols outlined herein, researchers can confidently characterize this and other novel molecules. This foundational data is indispensable for ensuring the purity, identity, and suitability of new chemical entities in the demanding field of drug development.

References

-

Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Organic Laboratory Techniques. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-methylaniline. National Institutes of Health. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

Sources

- 1. 3-Chlor-2-methyl-anilin 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fishersci.com [fishersci.com]

electronic effects of substituents in 4-Chloro-2-fluoro-6-methylaniline

An In-Depth Technical Guide to the Electronic Effects of Substituents in 4-Chloro-2-fluoro-6-methylaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic landscape of 4-Chloro-2-fluoro-6-methylaniline, a polysubstituted aromatic amine of significant interest in medicinal and materials chemistry. We deconstruct the intricate interplay between the electron-donating and electron-withdrawing characteristics of the fluoro, chloro, and methyl substituents, and the foundational amino group. The document elucidates how the competing inductive and resonance effects modulate the electron density of the aniline core, with a primary focus on its impact on the basicity (pKa) of the amino group and the overall reactivity of the molecule. Methodologies for the experimental characterization of these electronic effects, including spectroscopic and potentiometric techniques, are detailed to provide a framework for empirical validation. This guide serves as a critical resource for professionals seeking to understand and leverage the nuanced physicochemical properties of this versatile chemical scaffold.

Foundational Principles: Electronic Effects in the Aniline Core

Aniline is a benchmark molecule for understanding the electronic properties of aromatic amines. Its basicity is substantially lower than that of aliphatic amines, a phenomenon attributed to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system.[1][2] This delocalization, depicted through resonance, stabilizes the neutral molecule but is lost upon protonation, rendering the amine less basic.[3] The introduction of substituents onto the aromatic ring further perturbs this electronic balance through two primary mechanisms:

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is based on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like halogens exert a negative inductive effect (-I), pulling electron density away from the ring. Electron-donating groups (EDGs) like alkyl groups exert a positive inductive effect (+I), pushing electron density into the ring.[4][5]

-

Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons and lone pairs across the conjugated system. Substituents with lone pairs (e.g., -NH₂, -F, -Cl) can donate them into the ring, a positive mesomeric effect (+M). Conversely, groups with π-bonds to electronegative atoms (e.g., -NO₂) withdraw electron density via a negative mesomeric effect (-M).[4][6]

The net electronic influence of a substituent is the vector sum of its inductive and resonance contributions.

Caption: Competing electronic effects on an aromatic ring.

Analysis of Individual Substituents

The electronic character of 4-Chloro-2-fluoro-6-methylaniline arises from the combined influence of its four distinct functional groups attached to the benzene ring.

| Substituent | Position | Inductive Effect | Resonance Effect | Net Electronic Character |

| -NH₂ (Amino) | C1 | -I (Withdrawing) | +M (Strongly Donating) | Strongly Activating / Donating |

| -F (Fluoro) | C2 (ortho) | -I (Strongly Withdrawing) | +M (Weakly Donating) | Strongly Deactivating / Withdrawing |

| -Cl (Chloro) | C4 (para) | -I (Strongly Withdrawing) | +M (Weakly Donating) | Strongly Deactivating / Withdrawing |

| -CH₃ (Methyl) | C6 (ortho) | +I (Weakly Donating) | None | Weakly Activating / Donating |

-

Amino Group (-NH₂): The nitrogen is more electronegative than carbon, resulting in a -I effect. However, its lone pair is readily delocalized into the ring, creating a dominant +M effect.[7][8] This donation increases electron density, particularly at the ortho and para positions.

-